molecular formula C23H27N3O3 B12158852 2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one

2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B12158852
M. Wt: 393.5 g/mol
InChI Key: AJVNJFWTBXIIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core substituted with a benzylpiperidine moiety and two methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety is attached through nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts to facilitate specific steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzylpiperidine moiety or the phthalazinone core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the phthalazinone core could modulate enzyme activity. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with a similar benzylpiperidine moiety but lacking the phthalazinone core.

    2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one: Another compound with structural similarities, including the benzylpiperidine and methoxy groups.

Uniqueness

2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one is unique due to its combination of the phthalazinone core and benzylpiperidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1-one

InChI

InChI=1S/C23H27N3O3/c1-28-20-9-8-19-15-24-26(23(27)21(19)22(20)29-2)16-25-12-10-18(11-13-25)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3

InChI Key

AJVNJFWTBXIIQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.